N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture)
CAS No.: 1584173-54-5
VCID: VC0196703
Molecular Formula: C25H22NO2D5
Molecular Weight: 378.53
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) is a labeled metabolite of the anti-cancer drug Tamoxifen. It is known for its potent estrogen receptor (ER) binding properties, which enable it to inhibit estrogen-stimulated growth in breast cancer cells. This compound is particularly significant in the context of estrogen receptor-positive breast cancer treatment, where it plays a crucial role in modulating estrogen signaling pathways. Biological ActivityN-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) interacts with cellular components by binding to estrogen receptors, thereby inhibiting the transcriptional activity of estrogen. This interaction prevents the expression of estrogen-responsive genes, which are crucial for the growth and proliferation of estrogen-dependent cancer cells. The compound modulates the expression of various genes involved in cell cycle regulation and apoptosis, contributing to its anti-proliferative and pro-apoptotic effects in estrogen-dependent cells . Metabolic PathwaysTamoxifen is metabolized into several active metabolites, including N-desmethyltamoxifen (NDM-TAM) and 4-hydroxytamoxifen (4-OH-TAM). NDM-TAM is primarily produced via CYP3A4/5, while 4-OH-TAM is generated by CYP2D6 activity. Both metabolites can be further converted to endoxifen, with CYP2D6 playing a critical role in this conversion . The effectiveness of Tamoxifen therapy is highly dependent on the functionality of CYP2D6, as polymorphisms or drug-induced alterations in this enzyme can affect the production of these potent metabolites . Research FindingsStudies have shown that endoxifen, which is essentially N-desmethyl-4-hydroxytamoxifen, exhibits potent anti-estrogenic activity similar to 4-OH-TAM. The plasma levels of endoxifen often exceed those of 4-OH-TAM in patients with functional CYP2D6, suggesting its significant role in Tamoxifen's therapeutic efficacy . The E/Z isomers of these metabolites also show differential activity, with Z-isomers generally having higher affinity for estrogen receptors compared to E-isomers . Clinical SignificanceThe clinical response to Tamoxifen therapy is influenced by the aggregate effects of its metabolites, including their abundance, receptor affinity, and agonist/antagonist profiles. Variability in CYP2D6 genotypes among patients can lead to differences in the metabolism of Tamoxifen, affecting the levels of active metabolites like endoxifen and, consequently, the drug's efficacy . |
---|---|
CAS No. | 1584173-54-5 |
Product Name | N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) |
Molecular Formula | C25H22NO2D5 |
Molecular Weight | 378.53 |
IUPAC Name | 4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |
Standard InChI | InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-/i1D3,3D2 |
SMILES | CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |
Appearance | Off-White to Light Pink Solid |
Melting Point | 74-78 °C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Related CAS | 110025-28-0 (unlabelled) |
Synonyms | N-Desmethyl-4-hydroxy Tamoxifen-d5; 4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-butenyl-d5]phenol; (E/Z)-Endoxifen-d5 |
Tag | Tamoxifen Impurities |
PubChem Compound | 45038886 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume